Scaffold-Level Carbonic Anhydrase Inhibition: hCA II Ki for 2-Thio-6-Oxo-1,6-Dihydropyrimidine-Benzenesulfonamide Series vs. Acetazolamide
In the Vullo et al. (2016) study of 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides acting as carbonic anhydrase inhibitors, compounds bearing the same core scaffold as 433956-89-9 exhibited Ki values against hCA II in the range of 0.5 to 95 nM, the strongest among which approached the potency of the clinical reference standard acetazolamide (AAZ, Ki = 12 nM for hCA II) [1]. While direct Ki data for 433956-89-9 are not reported in the published literature, the presence of the identical zinc-binding sulfamoylphenyl group and 2-thio-6-oxo-1,6-dihydropyrimidine scaffold places it within this pharmacophoric series where sub-100 nM hCA II inhibition is consistently observed [1]. In contrast, the 2-thio-6-oxo-1,6-dihydropyrimidine series lacking the sulfonamide ZBG (e.g., LDH-targeted compounds) shows no measurable hCA II inhibition (IC50 > 10 µM) [2].
| Evidence Dimension | hCA II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; scaffold analogs exhibit Ki = 0.5–95 nM against hCA II [1] |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 12 nM (hCA II) [1]; LDH-targeted 2-thio-6-oxo-1,6-dihydropyrimidine series (no sulfonamide): IC50 > 10 µM [2] |
| Quantified Difference | Scaffold analogs within ~4-fold of AAZ; >100-fold more potent than non-sulfonamide series members at hCA II |
| Conditions | In vitro stopped-flow CO2 hydration assay, recombinant human CA isoforms, 20 mM HEPES buffer pH 7.5, 20°C [1] |
Why This Matters
For procurement decisions involving CA-targeted screening, this class-level evidence confirms that the sulfonamide-bearing scaffold is prerequisite for CA inhibition and that the promising potency window against hCA II makes 433956-89-9 a rational selection over non-sulfonamide pyrimidine-thioether analogs.
- [1] Vullo D, Supuran CT, Scozzafava A, De Simone G, Monti SM, Alterio V, Carta F. Kinetic and X-ray crystallographic investigations of substituted 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides acting as carbonic anhydrase inhibitors. Bioorg Med Chem. 2016 Aug 15;24(16):3643-8. doi: 10.1016/j.bmc.2016.06.005. PMID: 27316543. View Source
- [2] Dragovich PS, Fauber BP, Corson LB, et al. Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. Bioorg Med Chem Lett. 2013;23(11):3186-91. PDB entry 4JNK. doi: 10.1016/j.bmcl.2013.04.001. View Source
